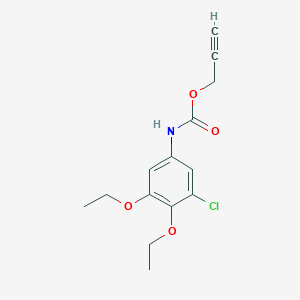
1,1,1-Tris(methylsulfanyl)propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Tris(methylsulfanyl)propane is an organic compound with the molecular formula C6H14S3 It is characterized by the presence of three methylsulfanyl groups attached to a central propane backbone
准备方法
The synthesis of 1,1,1-Tris(methylsulfanyl)propane typically involves the reaction of propane-1,1,1-triol with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反应分析
1,1,1-Tris(methylsulfanyl)propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the corresponding sulfides. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The methylsulfanyl groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles. Typical reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while further oxidation can produce sulfones.
科学研究应用
1,1,1-Tris(methylsulfanyl)propane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound’s ability to undergo oxidation and reduction reactions makes it useful in studying redox processes in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and stability.
作用机制
The mechanism by which 1,1,1-Tris(methylsulfanyl)propane exerts its effects involves its ability to participate in redox reactions. The methylsulfanyl groups can be oxidized to sulfoxides and sulfones, which can then interact with various molecular targets. These interactions can modulate the activity of enzymes and other proteins involved in redox signaling pathways.
相似化合物的比较
1,1,1-Tris(methylsulfanyl)propane can be compared to other similar compounds, such as:
1,1,1-Tris(hydroxymethyl)propane: This compound has hydroxyl groups instead of methylsulfanyl groups. It is commonly used as a precursor in the synthesis of polyols and resins.
1,1,1-Tris(ethylsulfanyl)propane: Similar to this compound, but with ethylsulfanyl groups. It exhibits different reactivity and physical properties due to the longer alkyl chains.
属性
CAS 编号 |
83994-43-8 |
|---|---|
分子式 |
C6H14S3 |
分子量 |
182.4 g/mol |
IUPAC 名称 |
1,1,1-tris(methylsulfanyl)propane |
InChI |
InChI=1S/C6H14S3/c1-5-6(7-2,8-3)9-4/h5H2,1-4H3 |
InChI 键 |
GKSOUUBDROVGHK-UHFFFAOYSA-N |
规范 SMILES |
CCC(SC)(SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



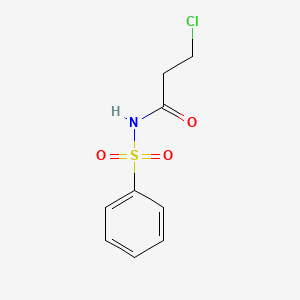
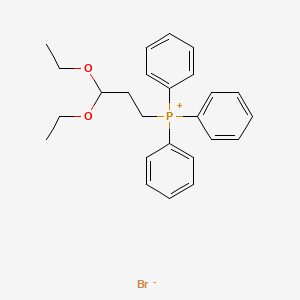
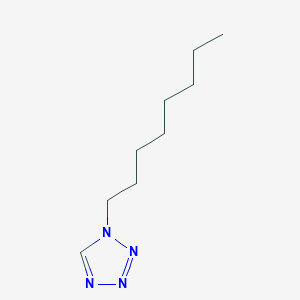
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)

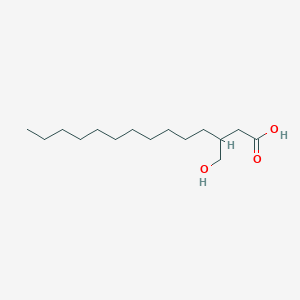
![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
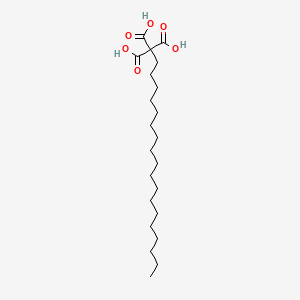
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)

![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)
